molecular formula C9H8BrClO B1335798 1-(Allyloxy)-4-bromo-2-chlorobenzene CAS No. 84109-21-7

1-(Allyloxy)-4-bromo-2-chlorobenzene

Cat. No. B1335798
CAS RN: 84109-21-7
M. Wt: 247.51 g/mol
InChI Key: ZZRMGQOIFBKQIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related halogenated aromatic compounds involves multiple steps, including elimination, reduction, and bromination reactions. For instance, the synthesis of 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene, a compound with a similar halogenated aromatic structure, was achieved through a sequence of reactions starting from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde . These methods could potentially be adapted for the synthesis of 1-(Allyloxy)-4-bromo-2-chlorobenzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds can be complex, as evidenced by the disordered state of the allyl group in 2-methoxy-4-(2-propenyl)phenyl 4-chlorobenzoate . The dihedral angle between aromatic rings and the presence of substituents can significantly affect the overall molecular conformation. These structural details are crucial for understanding the reactivity and physical properties of the compound.

Chemical Reactions Analysis

Halogenated aromatic compounds can undergo various chemical reactions. Nucleophilic substitution reactions are common, as seen with bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole, which reacted with nucleophiles to yield several substituted derivatives . Additionally, the presence of halogens can lead to dissociative electron attachment, as observed with 1-bromo-2-chlorobenzene . These reactions are influenced by factors such as temperature and the nature of the substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds can be studied using various spectroscopic techniques. For example, the FT-IR and FT-Raman spectra of 1-bromo-4-chlorobenzene provided insights into vibrational frequencies and structural characteristics . NMR spectroscopy is another powerful tool for elucidating molecular structure, as demonstrated by the analysis of chlorobenzene and bromobenzene in a liquid crystalline phase . The solubility of halogenated compounds in different solvents, such as aqueous ethanol mixtures, is also an important physical property that can be determined experimentally .

Scientific Research Applications

Photostimulated Reactions and Cyclization

1-(Allyloxy)-4-bromo-2-chlorobenzene demonstrates significant potential in photostimulated reactions. For instance, its reaction with the monoanion of reduced ethyl benzoate under photostimulation can lead to high yields of reduced products. Notably, this reaction can yield 3-methyl-2,3-dihydro-benzofuran in a highly efficient process, demonstrating the compound's utility in synthesizing complex organic structures through photostimulated pathways (Vaillard, Postigo, & Rossi, 2004).

Synthesis and Structural Characterization

The compound has been used in the synthesis and structural characterization of pharmaceutical agents. For example, it played a role in creating N-Piperidine benzamides CCR5 antagonists, indicating its importance in the pharmaceutical industry for the development of novel therapeutic agents (Cheng De-ju, 2015).

Use in Liquid Crystal Polymers

1-(Allyloxy)-4-bromo-2-chlorobenzene is also relevant in the field of materials science, particularly in the synthesis of liquid crystalline polymers. These polymers have applications in various technologies, including displays and optoelectronic devices (Acierno et al., 2004).

Kinetics and Reaction Optimization

The compound is pivotal in studies focusing on reaction kinetics and optimization. For example, it's used in the chemical kinetics modeling of complex reaction networks in pharmaceutical synthesis. This emphasizes its role in optimizing production processes for active pharmaceutical ingredients (Grom, Stavber, Drnovsek, & Likozar, 2016).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound. It includes toxicity information, handling precautions, and first aid measures .

Future Directions

This involves speculating on potential future research directions based on the current understanding of the compound. This could include potential applications, modifications to improve its properties, or further studies to better understand its properties .

properties

IUPAC Name

4-bromo-2-chloro-1-prop-2-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c1-2-5-12-9-4-3-7(10)6-8(9)11/h2-4,6H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRMGQOIFBKQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391777
Record name Benzene, 4-bromo-2-chloro-1-(2-propenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Allyloxy)-4-bromo-2-chlorobenzene

CAS RN

84109-21-7
Record name Benzene, 4-bromo-2-chloro-1-(2-propenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl 4-bromo-2-chlorophenyl ether
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